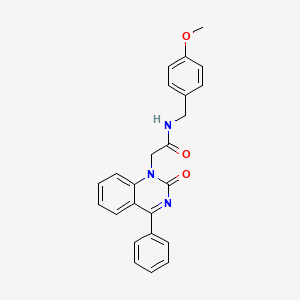

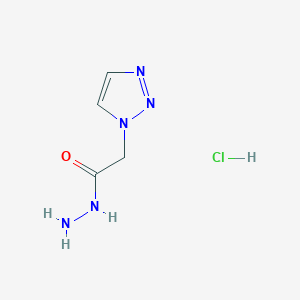

![molecular formula C24H28N2O3 B2767328 4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one CAS No. 862193-57-5](/img/structure/B2767328.png)

4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria . It is also an intermediate for the synthesis of Itraconazole, an Antifungal .

Synthesis Analysis

The synthesis of similar compounds involves a multi-step protocol. For instance, the synthesis of a related compound, 2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, involves a three-step protocol .Molecular Structure Analysis

The molecular structure of similar compounds has been assigned by HRMS, IR, 1H, and 13C NMR experiments . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENT1 and ENT2 .Chemical Reactions Analysis

The compound with the best AChE activity was found to be a compound with a p-methylphenyl group, which showed competitive inhibition . Kinetic study was also performed for the compounds with the highest BChE inhibitory activities .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound 4-[4-(4-methoxyphenyl)piperazin-1-yl]aniline has a molecular weight of 283.37 .Applications De Recherche Scientifique

Antibacterial Activity

The piperazine moiety is known for its incorporation into biologically active compounds, including those with antibacterial properties . The structure of this compound suggests potential for use in developing new antibacterial agents, particularly due to the presence of the piperazine ring, which has been observed in compounds with promising antibacterial activity.

Antipsychotic and Antidepressant Effects

Piperazine derivatives are often found in drugs with central nervous system (CNS) activity, such as antipsychotics and antidepressants. The methoxyphenyl group attached to the piperazine ring could modify the compound’s interaction with CNS receptors, potentially leading to new treatments for mental health disorders .

Neurodegenerative Disease Treatment

Piperazine rings are components in potential treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s. The specific substitutions on this compound’s piperazine ring could influence its effectiveness in this application, warranting further investigation into its therapeutic potential for these conditions .

Safety And Hazards

Orientations Futures

Future research could focus on the development of acetylcholinesterase inhibitor compounds. For instance, compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures have been synthesized and their IC50, Ki, and inhibition types have been determined . Molecular docking studies have shown promising results .

Propriétés

IUPAC Name |

4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3/c1-16-13-17(2)23-19(14-22(27)29-24(23)18(16)3)15-25-9-11-26(12-10-25)20-5-7-21(28-4)8-6-20/h5-8,13-14H,9-12,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVENCWCMNMOJNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=CC(=O)OC2=C1C)CN3CCN(CC3)C4=CC=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

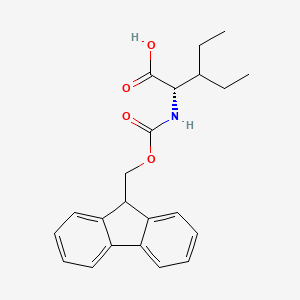

![3-(2,5-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2767249.png)

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/no-structure.png)

![2-bromo-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide](/img/structure/B2767254.png)

![1-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-[(4-fluorobenzyl)thio]-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2767256.png)

![4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-fluorobenzonitrile](/img/structure/B2767259.png)

![4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2767260.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2767263.png)

![2-Chloro-N-[2-cyclopentyl-2-(dimethylsulfamoylamino)ethyl]propanamide](/img/structure/B2767265.png)